

Introduction: The Principle of Chymotrypsin Activity Measurement

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *methyl N-acetyltyrosinate*

CAS No.: 23525-90-8; 2440-79-1

Cat. No.: B2757049

[Get Quote](#)

α -Chymotrypsin is a serine protease synthesized in the pancreas as the inactive zymogen, chymotrypsinogen, and becomes active upon proteolytic cleavage by trypsin in the small intestine.[1][2][3] As a digestive enzyme, its primary function is to hydrolyze peptide bonds, showing a strong preference for cleaving at the carboxyl side of aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine.[4] This specificity is governed by a hydrophobic pocket in the enzyme's active site that accommodates the aromatic side chains of the substrate.[5]

The catalytic activity of chymotrypsin relies on a well-characterized "catalytic triad" of amino acid residues in its active site: Serine-195, Histidine-57, and Aspartate-102.[6] These residues work in concert to perform covalent catalysis via a two-step, "ping-pong" mechanism.[2][4] In the first step, the Ser-195 residue, acting as a potent nucleophile, attacks the carbonyl group of the substrate's scissile bond, forming a transient acyl-enzyme intermediate and releasing the first product. In the second step, a water molecule hydrolyzes this intermediate, releasing the second product and regenerating the active enzyme.[2]

This application note provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of α -chymotrypsin. The assay utilizes a synthetic substrate, N-Benzoyl-L-tyrosine ethyl ester (BTEE), which serves as an excellent analog for the enzyme's natural substrates. While the query specified **methyl N-acetyltyrosinate**, the ethyl ester variant (ATEE or the closely related BTEE) is more commonly documented and employed for this standard assay; the principles and procedure are directly applicable. Chymotrypsin catalyzes the

hydrolysis of the ester bond in BTEE, yielding N-Benzoyl-L-tyrosine and ethanol. The cleavage of this ester bond results in a measurable increase in absorbance at 256 nm.^[7] By monitoring this change in absorbance over time, the reaction velocity can be determined, providing a direct measure of the enzyme's catalytic activity.

Enzymatic Reaction and Mechanism

The core of this assay is the chymotrypsin-catalyzed hydrolysis of BTEE. The reaction can be summarized as follows:

N-Benzoyl-L-tyrosine ethyl ester (BTEE) + H₂O --(Chymotrypsin)--> N-Benzoyl-L-tyrosine + Ethanol

This reaction is monitored by the change in the electronic environment of the tyrosine derivative upon ester hydrolysis, which leads to an increase in absorbance at 256 nm.

- Calibrated micropipettes.
- pH meter.
- Volumetric flasks and standard laboratory glassware.
- Analytical balance.

Reagent Preparation

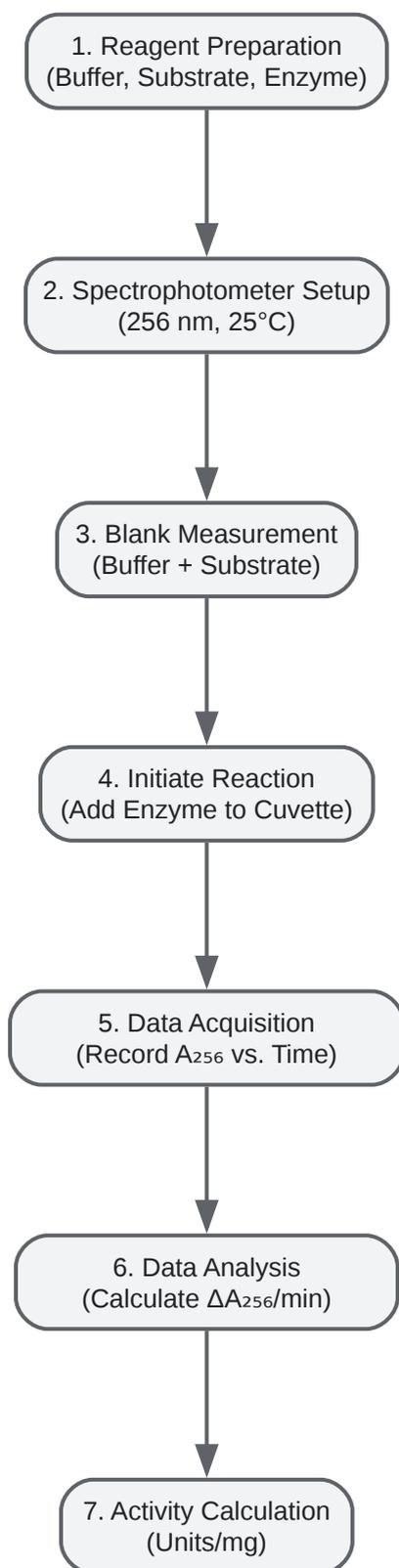
Use ultrapure water ($\geq 18 \text{ M}\Omega\cdot\text{cm}$ resistivity at 25°C) for all preparations.

- Assay Buffer (80 mM Tris-HCl, 100 mM CaCl_2 , pH 7.8)
 - Prepare a stock solution of 1.0 M Trizma® Base.
 - In a suitable container, combine 80 mL of 1.0 M Trizma Base stock with approximately 800 mL of ultrapure water.
 - Add Calcium Chloride ($\text{CaCl}_2\cdot 2\text{H}_2\text{O}$) to a final concentration of 100 mM (14.7 g/L).
 - Adjust the pH to 7.8 at 25°C using 1 M HCl.
 - Bring the final volume to 1 L with ultrapure water. Store at $2\text{-}8^\circ\text{C}$.
 - Scientist's Note: Tris buffer provides a stable pH environment optimal for chymotrypsin activity, which is typically between 7.0 and 8.5.[4] Calcium ions are known to enhance the stability of chymotrypsin.
- Substrate Stock Solution (1.18 mM BTEE in 63.4% Methanol)
 - Accurately weigh 37.0 mg of N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).
 - Transfer to a 100 mL Class A volumetric flask.
 - Add 63.4 mL of methanol and swirl to dissolve the BTEE completely.
 - Bring the final volume to 100 mL with ultrapure water. Mix thoroughly by inversion.

- Scientist's Note: Methanol is required as a co-solvent because BTEE has poor solubility in purely aqueous solutions. The final concentration of methanol in the assay is high, and it is crucial to maintain this concentration across all experiments, including the blank, as it can affect enzyme activity.
- Enzyme Diluent (1 mM HCl)
 - Prepare a 1:1000 dilution of a 1 M HCl stock solution in ultrapure water.
 - Store on ice.
 - Scientist's Note: Chymotrypsin is most stable in slightly acidic conditions (pH ~3.0) where its autolytic activity is minimized.[7][8] Preparing the stock and dilutions in cold 1 mM HCl is critical for maintaining enzyme integrity before initiating the assay.
- α -Chymotrypsin Enzyme Solution
 - Prepare a stock solution of α -chymotrypsin at 1 mg/mL in cold 1 mM HCl.
 - Immediately before use, perform a serial dilution of the stock solution into cold 1 mM HCl to achieve a final working concentration of 10-30 μ g/mL.[7] The final concentration should be optimized to yield a linear rate of absorbance change of approximately 0.02-0.04 ΔA_{256} /minute.

Experimental Protocol Workflow

The following diagram outlines the complete workflow for the chymotrypsin activity assay.



[Click to download full resolution via product page](#)

Caption: A streamlined workflow for the chymotrypsin enzymatic assay.

Step-by-Step Assay Procedure

- Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 256 nm and equilibrate the cuvette holder to 25°C.[7]
- Reaction Mixture Preparation: Pipette the following reagents into a 1 cm quartz cuvette. Prepare a separate cuvette for the blank (without enzyme) and the test sample.

Reagent	Volume for Blank	Volume for Test Sample	Final Concentration
Assay Buffer	1.5 mL	1.5 mL	~40 mM Tris, 50 mM CaCl ₂
BTEE Substrate Solution	1.4 mL	1.4 mL	~0.55 mM
Enzyme Diluent (1 mM HCl)	0.1 mL	-	N/A
Enzyme Solution	-	0.1 mL	~0.3-1.0 µg/mL
Total Volume	3.0 mL	3.0 mL	

- Equilibration and Blank Reading: Mix the contents of the cuvettes by inversion. Place them in the thermostatted spectrophotometer and allow them to incubate for 4-5 minutes to reach thermal equilibrium.[7] Record the absorbance of the blank solution; this rate should be negligible.
- Initiate the Reaction: To start the reaction in the test cuvette, add 0.1 mL of the appropriately diluted enzyme solution. Immediately mix by inversion, ensuring no air bubbles are in the light path, and place the cuvette back into the spectrophotometer.[7]
- Monitor Absorbance: Record the increase in absorbance at 256 nm for approximately 5 minutes. A reliable assay should yield a linear increase in absorbance for at least the first 1-2 minutes.

Data Analysis and Calculations

The activity of chymotrypsin is calculated from the initial, linear portion of the reaction curve.

- Determine the Rate of Absorbance Change ($\Delta A_{256}/\text{min}$):
 - Plot absorbance (A_{256}) versus time (minutes).
 - Identify the linear portion of the curve (typically within the first 1-2 minutes).
 - Calculate the slope of this linear portion using linear regression. This slope is your $\Delta A_{256}/\text{min}$.
 - Subtract the rate of the blank reaction (if any) from the rate of the test reaction.
- Calculate Enzyme Activity: The activity of the enzyme in units per milligram (U/mg) can be calculated using the Beer-Lambert law and the specific extinction coefficient for the reaction. One unit (U) is defined as the amount of enzyme that hydrolyzes 1.0 μmole of BTEE per minute at pH 7.8 and 25°C.[7]

The formula is as follows: $\text{Units/mg} = (\Delta A_{256}/\text{min} \times \text{Total Volume (mL)} \times 1000) / (\epsilon \times \text{Path Length (cm)} \times \text{mg of enzyme in reaction})$

Where:

- $\Delta A_{256}/\text{min}$ is the rate of absorbance change from step 1.
- Total Volume is 3.0 mL.
- ϵ (molar extinction coefficient) for the hydrolysis of BTEE at 256 nm is 964 $\text{M}^{-1}\text{cm}^{-1}$. [7]
This value represents the change in molar absorptivity as one mole of substrate is converted to product.
- Path Length is 1 cm.
- mg of enzyme is the amount of chymotrypsin added to the cuvette (e.g., if using a 20 $\mu\text{g/mL}$ dilution, you added 0.1 mL, so 2 μg or 0.002 mg).

Simplified Calculation: $\text{Units/mg} = (\Delta A_{256}/\text{min} \times 3000) / (964 \times \text{mg enzyme})$

Quality Control and Troubleshooting

- **Linearity:** The reaction rate should be linear for at least 1-2 minutes. If the rate decreases rapidly, it may indicate substrate depletion or product inhibition. In this case, reduce the enzyme concentration.
- **Blank Rate:** The blank reaction (without enzyme) should have a negligible rate. A high blank rate could indicate contamination of reagents or spontaneous hydrolysis of the substrate.
- **Enzyme Stability:** Always prepare enzyme dilutions immediately before use and keep them on ice to prevent autolysis and loss of activity.[8]
- **Inhibitors:** Be aware of potential serine protease inhibitors in your sample, such as Phenylmethylsulfonyl fluoride (PMSF), chymostatin, or soybean trypsin-chymotrypsin inhibitors, which can significantly reduce or abolish enzyme activity.[9] For samples that may contain other proteases, specific chymotrypsin inhibitors can be used to confirm that the measured activity is specific to chymotrypsin.[10]

References

- CN101226150A - Method for determining the activity of chymotrypsin or trypsin or elastase or pepsin - Google Patents.
- Chymotrypsin Measurement Principle Reagents Sample Method - CoaChrom. Available at: [\[Link\]](#)
- A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier - Diva-portal.org. Available at: [\[Link\]](#)
- The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry - Open Library Publishing Platform. Available at: [\[Link\]](#)
- Chymotrypsin Serine Protease Mechanism | PPTX - Slideshare. Available at: [\[Link\]](#)
- Chymotrypsin - PubChem - NIH. Available at: [\[Link\]](#)
- Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited - ResearchGate. Available at: [\[Link\]](#)

- Solved The Km for the reaction of chymotrypsin with | Chegg.com. Available at: [\[Link\]](#)
- 7.2: Chymotrypsin - Chemistry LibreTexts. Available at: [\[Link\]](#)
- Mechanism of Chymotrypsin and Catalytic Triad - YouTube. Available at: [\[Link\]](#)
- 3.3: Chymotrypsin: A Case Study - Chemistry LibreTexts. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Chymotrypsin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chymotrypsin Serine Protease Mechanism | PPTX [slideshare.net]
- 5. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. Chymotrypsin - Assay | Worthington Biochemical [[worthington-biochem.com](https://www.worthington-biochem.com)]
- 8. coachrom.com [coachrom.com]
- 9. diva-portal.org [diva-portal.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Introduction: The Principle of Chymotrypsin Activity Measurement]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2757049#protocol-for-chymotrypsin-assay-using-methyl-n-acetyltirosinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com